molecular formula C16H17NO3 B5730876 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide CAS No. 693822-38-7

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B5730876
CAS No.: 693822-38-7
M. Wt: 271.31 g/mol
InChI Key: OMBFPXDUJPRHBT-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is a chemical compound with the molecular formula C16H17NO3. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its phenoxy and acetamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)phenol with 4-methylphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups play a crucial role in binding to these targets, which may include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(hydroxymethyl)phenoxy]-N-(4-methoxyphenyl)acetamide
  • 2-[4-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide

Uniqueness

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenoxy and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-2-6-14(7-3-12)17-16(19)11-20-15-8-4-13(10-18)5-9-15/h2-9,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBFPXDUJPRHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358432
Record name STK198981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693822-38-7
Record name STK198981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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